Cas no 114915-14-9 (7,10-o-Ditroc docetaxel)

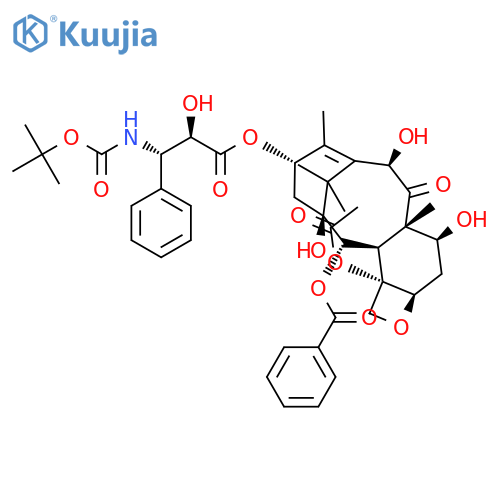

7,10-o-Ditroc docetaxel structure

商品名:7,10-o-Ditroc docetaxel

CAS番号:114915-14-9

MF:C49H55Cl6NO18

メガワット:1158.67491078377

MDL:MFCD09839023

CID:63121

PubChem ID:118989643

7,10-o-Ditroc docetaxel 化学的及び物理的性質

名前と識別子

-

- Docetaxel intermediate

- INTERMEDIATE FOR DOCETAXEL

- IntermediateIIIforDocetaxel

- INTERMEDIATEOFDOCETAXEL

- N-1 Step intermediate

- (aR,bS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester

- 7,10-O-ditroc docetaxel

- 10-deacetyl-7,10-diTroc-baccatin III

- 2H-1-Benzopyran-4-ol,2-phenyl-,acetate

- 4-acetoxy-2-phenyl-2H-1-chromene

- 4-acetoxy-2-phenyl-2H-chromene

- 7,10-Ditro-Docetaxel

- 7,11-Ditroc-docetaxel

- 7,10-Di Troc Docetaxel

- Docetaxel InterMediate (N-1)

- (aR,bS)-beta-[[(1,1-DiMethylethoxy)carbonyl]aMino]-alpha-hydroxy-benzenepropanoic acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-

- 915D149

- [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl

- C49H55Cl6NO18

- QTCVMFMWHTVJTQ-LNJGEEBYSA-

- O164

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl

- F12957

- 7,10-Di(trichloroethoxyformyl) docetaxel

- Benzenepropanoic acid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-a-hydroxy-,12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester,[2aR-[2aa,4b,4ab,6b,9a(aR*,bS*),11a,1

- 114915-14-9

- [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.; 7,10-Bis(2,2,2-trichloroethoxycarbonyl)docetaxel

- AKOS027327928

- DS-12004

- 7,10-O-Ditrocdocetaxel

- 7,10-o-Ditroc docetaxel

-

- MDL: MFCD09839023

- インチ: 1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1

- InChIKey: QTCVMFMWHTVJTQ-CCONUVRMSA-N

- ほほえんだ: ClC(C([H])([H])OC(=O)O[C@@]1([H])C([H])([H])[C@]2([H])[C@@](C([H])([H])O2)([C@]2([H])[C@@]([H])([C@@]3(C([H])([H])[C@@]([H])(C(C([H])([H])[H])=C([C@]([H])(C([C@@]21C([H])([H])[H])=O)OC(=O)OC([H])([H])C(Cl)(Cl)Cl)C3(C([H])([H])[H])C([H])([H])[H])OC([C@@]([H])([C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])=O)O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 1157.15208g/mol

- ひょうめんでんか: 0

- XLogP3: 7.3

- 水素結合ドナー数: 3

- 水素結合受容体数: 18

- 回転可能化学結合数: 21

- どういたいしつりょう: 1155.15503g/mol

- 単一同位体質量: 1155.15503g/mol

- 水素結合トポロジー分子極性表面積: 255Ų

- 重原子数: 74

- 複雑さ: 2180

- 同位体原子数: 0

- 原子立体中心数の決定: 11

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.503

- ゆうかいてん: No data available

- ふってん: 1064.656°C at 760 mmHg

- フラッシュポイント: 597.682°C

- 屈折率: 1.607

- PSA: 224.45000

- LogP: 3.65050

- じょうきあつ: No data available

7,10-o-Ditroc docetaxel セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

7,10-o-Ditroc docetaxel 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D566461-100g |

Docetaxel intermediate |

114915-14-9 | 97% | 100g |

$3600 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O94820-100mg |

7,10-O-ditroc docetaxel |

114915-14-9 | 97% | 100mg |

¥126.0 | 2024-07-19 | |

| Chemenu | CM195411-5g |

7,10-O-ditroc docetaxel |

114915-14-9 | 97% | 5g |

$355 | 2022-06-14 | |

| Chemenu | CM195411-1g |

7,10-O-ditroc docetaxel |

114915-14-9 | 97% | 1g |

$153 | 2021-06-09 | |

| Chemenu | CM195411-1g |

7,10-O-ditroc docetaxel |

114915-14-9 | 97% | 1g |

$117 | 2022-06-14 | |

| eNovation Chemicals LLC | D566461-5g |

Docetaxel intermediate |

114915-14-9 | 97% | 5g |

$400 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL579-250mg |

7,10-o-Ditroc docetaxel |

114915-14-9 | 97% | 250mg |

494CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D566461-100g |

Docetaxel intermediate |

114915-14-9 | 97% | 100g |

$3600 | 2025-02-26 | |

| Aaron | AR00HDM7-1g |

Benzenepropanoic acid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-a-hydroxy-,12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester,[2aR-[2aa,4b,4ab,6b,9a(aR*,bS*),11a,1 |

114915-14-9 | 98% | 1g |

$174.00 | 2025-01-24 | |

| 1PlusChem | 1P00HDDV-25mg |

7,10-O-ditroc docetaxel |

114915-14-9 | 98% (HPLC) | 25mg |

$104.00 | 2025-02-28 |

7,10-o-Ditroc docetaxel 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:114915-14-9)多西紫杉醇中间体

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ